Product packaging for BOC-L-Leu-Gly-L-Arg-PNA.HCL(Cat. No.:)

BOC-L-Leu-Gly-L-Arg-PNA.HCL

Cat. No.: B12807848
M. Wt: 601.1 g/mol
InChI Key: UZOVQZUBLDOMBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within Chromogenic Peptide Substrate Development

The advent of chromogenic peptide substrates in the early 1970s revolutionized the study of proteolytic enzymes. nih.gov These synthetic molecules are designed to mimic the natural substrates of specific proteases. Upon enzymatic cleavage, a chromogenic group, typically p-nitroaniline (pNA), is released, resulting in a measurable color change. nih.gov This innovation provided a sensitive and specific method for quantifying enzyme activity, moving beyond traditional clotting assays and other less precise techniques. Initially utilized for enzymes in the coagulation system, the application of chromogenic substrates rapidly expanded to include the fibrinolytic, kallikrein-kinin, and complement systems. nih.gov The development of these substrates has been critical for both basic research and the establishment of routine clinical laboratory assays. nih.gov

Design Principles and Structural Significance of BOC-L-Leu-Gly-L-Arg-PNA.HCL

The efficacy of this compound as a protease substrate is a direct result of its carefully designed chemical structure. The molecule consists of a tripeptide sequence, L-Leucine-Glycine-L-Arginine, which is crucial for its specificity. This particular sequence is recognized and cleaved by trypsin-like serine proteases, which have a primary specificity for cleaving at the carboxyl side of arginine or lysine (B10760008) residues. nih.gov

The key components of its structure are:

L-Leucine (Leu): This hydrophobic amino acid at the P3 position (three residues from the cleavage site) contributes to the substrate's binding affinity to the active site of certain proteases.

Glycine (B1666218) (Gly): As the smallest amino acid, glycine at the P2 position provides conformational flexibility to the peptide backbone, facilitating proper orientation within the enzyme's active site.

L-Arginine (Arg): Located at the P1 position, this positively charged amino acid is the primary recognition site for trypsin-like proteases, which have a negatively charged pocket (the S1 pocket) that specifically accommodates arginine or lysine. The peptide bond between arginine and p-nitroaniline is the target for enzymatic hydrolysis.

p-Nitroaniline (pNA): This molecule is attached to the C-terminus of the arginine residue. When the enzyme cleaves the peptide bond, the colorless pNA is released and becomes a yellow-colored compound that can be quantified spectrophotometrically at a wavelength of 405 nm.

tert-Butyloxycarbonyl (BOC) Group: The BOC group is a protecting group attached to the N-terminus of the peptide (L-Leucine). In the context of the final substrate, it prevents unwanted reactions at the N-terminus and can influence the substrate's solubility and interaction with the enzyme.

Hydrochloride (HCL): The compound is supplied as a hydrochloride salt to improve its stability and solubility in aqueous solutions used for biochemical assays.

The combination of these structural features makes this compound a highly specific and sensitive tool for detecting the activity of certain proteases.

Role in Advancing Enzymology and Biochemical Diagnostics

The most prominent and well-documented application of this compound is in the Limulus Amebocyte Lysate (LAL) test for the detection of bacterial endotoxins. Endotoxins, which are lipopolysaccharides from the outer membrane of Gram-negative bacteria, can cause severe inflammatory responses in humans. The LAL test is a critical quality control measure in the pharmaceutical and medical device industries to ensure that products intended for parenteral use are free from endotoxin (B1171834) contamination.

In the chromogenic LAL assay, endotoxin triggers a cascade of enzymatic reactions involving serine proteases present in the lysate of blood cells (amebocytes) from the horseshoe crab (Limulus polyphemus). The final enzyme in this cascade, a proclotting enzyme, specifically cleaves this compound. The rate of pNA release is directly proportional to the amount of endotoxin present in the sample.

Beyond its crucial role in endotoxin detection, the substrate's specificity for trypsin-like proteases makes it a valuable tool in broader enzymology research. Trypsin-like proteases are involved in a multitude of physiological and pathological processes, including digestion, blood coagulation, fibrinolysis, and inflammation. nih.gov While more specific substrates have been developed for individual coagulation factors, the Leu-Gly-Arg sequence bears resemblance to the cleavage sites in prothrombin recognized by Factor Xa (e.g., Ile-Glu-Gly-Arg), highlighting the fundamental design principles that have guided the development of a wide array of chromogenic substrates for coagulation factor assays. nih.gov

Compound Information

Compound NameSynonymsMolecular Formula
This compoundN-BOC-L-leucylglycyl-arginine-p-nitroanilide hydrochloride; Boc-Leu-Gly-Arg-pNA.HClC25H41ClN8O7

Chemical Properties

PropertyValue
Molecular Weight601.1 g/mol
AppearancePale yellow crystalline powder
pNA Absorbance405 nm

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H41ClN8O7 B12807848 BOC-L-Leu-Gly-L-Arg-PNA.HCL

Properties

Molecular Formula

C25H41ClN8O7

Molecular Weight

601.1 g/mol

IUPAC Name

tert-butyl N-[1-[[2-[[5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]carbamate;hydrochloride

InChI

InChI=1S/C25H40N8O7.ClH/c1-15(2)13-19(32-24(37)40-25(3,4)5)21(35)29-14-20(34)31-18(7-6-12-28-23(26)27)22(36)30-16-8-10-17(11-9-16)33(38)39;/h8-11,15,18-19H,6-7,12-14H2,1-5H3,(H,29,35)(H,30,36)(H,31,34)(H,32,37)(H4,26,27,28);1H

InChI Key

UZOVQZUBLDOMBJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C.Cl

Origin of Product

United States

Synthesis and Derivatization Methodologies for Boc L Leu Gly L Arg Pna.hcl

Established Chemical Synthesis Pathways

The synthesis of BOC-L-Leu-Gly-L-Arg-PNA.HCL and similar peptide-p-nitroanilides (pNA) is primarily achieved through solution-phase or solid-phase peptide synthesis (SPPS) techniques. chemicalbook.comcapes.gov.brresearchgate.net These methods are built upon the foundational principles of protecting group chemistry and controlled peptide bond formation. researchgate.net

Stepwise Elongation and Fragment Condensation Approaches

The construction of the peptide backbone of this compound can be accomplished through two main strategies: stepwise elongation and fragment condensation. chempep.comru.nl

Fragment Condensation: This strategy involves the synthesis of smaller peptide fragments, which are then coupled together to form the final, larger peptide. chempep.comru.nl For this compound, this could involve synthesizing the dipeptide BOC-L-Leu-Gly and coupling it with L-Arg-PNA. This approach can be more efficient for producing longer peptides, but care must be taken to prevent racemization at the C-terminal amino acid of the peptide fragment during the coupling step. ru.nl Methods like the azide (B81097) procedure or the use of coupling reagents such as DCC/HOBt are employed to minimize this risk, especially when coupling at C-terminal glycine (B1666218) or proline residues. ru.nl

Application of Protecting Group Strategies in Synthesis

Protecting groups are essential in peptide synthesis to prevent unwanted side reactions at reactive functional groups. jku.atresearchgate.net The synthesis of this compound utilizes a specific protecting group strategy, primarily the tert-Butoxycarbonyl (Boc) group for the N-terminus. chemicalbook.comnih.gov

The two major strategies in solid-phase peptide synthesis are the Fmoc/tBu and the Boc/Bn strategies. researchgate.net The choice of protecting groups must be orthogonal, meaning that one group can be removed without affecting the other. researchgate.net

For the synthesis of BOC-L-Leu-Gly-L-Arg-PNA, the N-terminus of leucine (B10760876) is protected by the acid-labile Boc group. chemicalbook.com The side chain of arginine, which contains a reactive guanidino group, may also require protection, although some methods have successfully used unprotected Boc-Arg-OH. beilstein-journals.org The use of base-labile acyl protecting groups for the exocyclic amines of heterocyclic bases in peptide nucleic acid (PNA) synthesis offers an alternative strategy. nih.gov

Advanced Synthetic Strategies for Analogous Chromogenic Substrates

Research into chromogenic protease substrates has led to the development of advanced synthetic methods to improve efficiency and access to a wider range of compounds. beilstein-journals.orgresearchgate.net One notable advancement is a high-yield synthesis of Nα-protected-aminoacyl-pNAs. beilstein-journals.orgresearchgate.net This method involves the in situ formation of a selenocarboxylate intermediate from protected amino acids, followed by a non-nucleophilic amidation with an azide. beilstein-journals.orgresearchgate.net A key advantage of this strategy is its compatibility with common protecting groups used in peptide chemistry, such as Fmoc, Boc, Cbz, and Trt. beilstein-journals.org This methodology has been successfully applied to the synthesis of a dipeptide-pNA, demonstrating its potential for creating chromogenic substrates with short peptide sequences. beilstein-journals.orgresearchgate.net

Combinatorial chemistry methods have also been employed to design and synthesize libraries of chromogenic substrates. researchgate.net These libraries allow for the rapid screening and identification of highly specific substrates for various proteases. researchgate.net

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final peptide product. jpt.comgyrosproteintechnologies.com Several factors are considered during this process:

Coupling Reagents: The choice of coupling reagent directly impacts the efficiency of peptide bond formation and the potential for side reactions like racemization. jpt.com Common classes of coupling reagents include carbodiimides (e.g., DCC, EDC) and phosphonium (B103445) or uronium salts (e.g., HBTU, HATU, PyBOP). chempep.comjpt.com

Solvent Selection: The solubility of all components in the reaction mixture is a critical parameter. rsc.org N,N-dimethylformamide (DMF) is a commonly used solvent in solid-phase peptide synthesis. rsc.org

Reaction Atmosphere: For sensitive reactions, maintaining an inert atmosphere by using gases like argon can prevent unwanted side reactions such as oxidation. jpt.com

Purification Techniques: After synthesis, the crude peptide is purified to remove by-products and unreacted reagents. gyrosproteintechnologies.com Reversed-phase high-performance liquid chromatography (RP-HPLC) is a standard method for determining the purity of peptides. gyrosproteintechnologies.com The optimization process aims to find a balance between purity and yield, as aggressive purification can lead to a loss of product. rsc.org

The table below summarizes key parameters and their impact on the synthesis of peptide substrates.

ParameterOptions/ConsiderationsImpact on Synthesis
Synthesis Strategy Stepwise Elongation, Fragment CondensationAffects overall yield, potential for racemization, and suitability for different peptide lengths. chempep.comru.nl
Protecting Groups Boc, Fmoc, Cbz, etc.Prevents side reactions; orthogonality is crucial for selective deprotection. researchgate.netnih.gov
Coupling Reagents DCC, EDC, HBTU, HATU, PyBOPInfluences coupling efficiency, reaction time, and the degree of racemization. chempep.comjpt.com
Solvents DMF, DCMAffects the solubility of reactants and reagents, influencing reaction kinetics. rsc.org
Atmosphere Air, Inert Gas (Argon, Nitrogen)Prevents oxidation and other side reactions with sensitive reagents. jpt.com
Purification RP-HPLCRemoves impurities to achieve the desired level of product purity. gyrosproteintechnologies.com

Biochemical Characterization of Boc L Leu Gly L Arg Pna.hcl As an Enzymatic Substrate

Enzymatic Hydrolysis Mechanisms and Kinetics

The hydrolysis of BOC-L-Leu-Gly-L-Arg-PNA.HCL is catalyzed by certain proteases, which cleave the peptide bond between the arginine residue and the p-nitroanilide group. This cleavage releases the yellow chromophore, p-nitroanilide (pNA), which can be measured spectrophotometrically at 405 nm. caymanchem.comresearchgate.net The core of this reaction involves the insertion of a water molecule into the peptide bond, leading to its cleavage.

Determination of Kinetic Parameters (e.g., Km, kcat)

While specific Km and kcat values for this compound with various enzymes are not always readily available in comprehensive tables, studies on similar peptide substrates and proteases provide a framework for understanding these interactions. For instance, the hydrolysis of different p-nitroanilide substrates by serine proteases like trypsin reveals that Km values can vary significantly depending on the enzyme and the specific peptide sequence. acs.org For example, in the trypsin-catalyzed hydrolysis of N-α-benzyloxycarbonyl-L-lysine p-nitroanilide, Km values were observed to increase as the pH decreased. acs.org

The table below illustrates kinetic parameters for various serine proteases with different peptide substrates, providing a comparative context for the enzymatic hydrolysis of this compound.

EnzymeSubstrateKm (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
TrypsinZ-Lys-pna (pH 9.05)0.3940.182463
TrypsinZ-Lys-pna (pH 6.94)0.5120.202395
TrypsinZ-Lys-pna (pH 4.40)13.80.44432.3

Influence of Environmental Factors on Reaction Rates (e.g., pH, ionic strength, calcium ions)

The rate of enzymatic hydrolysis of this compound is significantly influenced by environmental conditions such as pH, ionic strength, and the presence of specific ions.

pH: The optimal pH for the activity of many serine proteases is typically in the alkaline range. For example, the activity of a basic amino acid-specific peptidase from jack bean seeds is maximal at pH 9. tandfonline.com For trypsin-catalyzed hydrolysis of a similar substrate, kcat/Km was found to be maximal at alkaline pH values and decreased with decreasing pH. acs.org The ionization state of key amino acid residues in the enzyme's active site, such as histidine and aspartate, is pH-dependent and crucial for catalytic activity. acs.org

Ionic Strength: The ionic strength of the buffer solution can affect the conformation of both the enzyme and the substrate, thereby influencing their interaction and the reaction rate. While specific data on the effect of ionic strength on this compound hydrolysis is limited, studies on proteases are often conducted in buffers of a defined ionic strength to ensure reproducibility. acs.org

Calcium Ions: Calcium ions can act as a cofactor for some proteases, stabilizing their structure and enhancing their catalytic activity. For instance, the amidolytic activity of boar sperm acidic arginine amidase-1 (BSAA-1) on BOC-L-Leu-Gly-L-Arg-PNA was found to increase significantly in the presence of calcium chloride. tandfonline.com Conversely, the activity of a related enzyme, BSAA-2, was largely independent of calcium ion concentration. tandfonline.com

Substrate Specificity Profiling for Serine Proteases

This compound is designed to be a substrate for serine proteases that exhibit a preference for cleaving after an arginine residue. The specificity of these enzymes is determined by the amino acids that form the primary specificity pocket in their active site. ru.nl

Interactions with Specific Amidases (e.g., Arginine Amidases, Tryptase ε, Limulus thrombin)

Arginine Amidases: This substrate is effectively hydrolyzed by arginine amidases, such as those found in boar sperm. tandfonline.com These enzymes specifically cleave the amide bond C-terminal to an arginine residue.

Tryptase ε: Tryptase ε, a human epithelium serine protease, has been evaluated with a variety of trypsin-susceptible substrates, including BOC-L-Leu-Gly-L-Arg-PNA. nih.gov While it cleaves some arginine-containing substrates, its specificity is more limited than that of pancreatic trypsin. nih.gov

Limulus Thrombin (Clotting Enzyme): BOC-L-Leu-Gly-L-Arg-PNA is a well-established chromogenic substrate for the clotting enzyme found in the hemocyte lysate of the horseshoe crab (Limulus). caymanchem.comresearchgate.netcymitquimica.com This enzyme is a key component of the Limulus amebocyte lysate (LAL) test, which is widely used for the detection of bacterial endotoxins. researchgate.net

Comparative Analysis with Related Peptide Substrates

The specificity of this compound can be understood by comparing its hydrolysis rates with those of other peptide substrates by the same enzyme. For example, two acidic arginine amidases from boar sperm, BSAA-1 and BSAA-2, showed different substrate preferences. While BOC-L-Leu-Gly-L-Arg-PNA was a good substrate for monitoring their activity, other substrates like Tos-Gly-Pro-Arg-pNA and Boc-Leu-Pro-Arg-pNA were found to be the best substrates for BSAA-1 and BSAA-2, respectively. tandfonline.com

Similarly, studies on various serine proteases have shown that subtle changes in the peptide sequence can significantly alter the substrate's susceptibility to cleavage. For instance, S-2222 (N-Bz-Ile-Glu-Gly-Arg-pNA) is sensitive to Factor Xa but not to thrombin, whereas S-2160 (N-Bz-Phe-Val-Arg-pNA) is sensitive to thrombin. nih.gov

The table below presents a comparative analysis of the relative activity of different peptide substrates with boar sperm acidic arginine amidases.

SubstrateRelative Activity with BSAA-1 (%)Relative Activity with BSAA-2 (%)
Boc-Leu-Gly-Arg-pNA100100
Tos-Gly-Pro-Arg-pNA14568
Boc-Leu-Pro-Arg-pNA109124
Val-Leu-Lys-pNA1810
Suc-(Ala)₃-Pro-Leu-pNA52

Detection and Quantification of Enzymatic Activity

The primary method for detecting and quantifying the enzymatic hydrolysis of this compound is through spectrophotometry. The release of p-nitroanilide (pNA) upon cleavage of the substrate results in a yellow color, which can be measured by monitoring the change in absorbance at 405 nm. caymanchem.comresearchgate.net This colorimetric assay allows for continuous monitoring of the reaction progress and the determination of initial reaction rates.

The enzymatic activity is typically expressed in terms of the amount of pNA released per unit of time (e.g., nmol/min). tandfonline.com This allows for the quantitative determination of enzyme concentration or the study of enzyme kinetics under various conditions. The sensitivity of this method makes it suitable for detecting even low levels of enzymatic activity, as is the case in the LAL test for endotoxins. researchgate.net

Spectrophotometric Monitoring of p-Nitroaniline Release

The utility of this compound as a chromogenic substrate lies in its ability to release p-nitroaniline (pNA) upon enzymatic cleavage. caymanchem.com This release can be monitored spectrophotometrically, providing a quantitative measure of enzyme activity. mdpi.comgoogle.com

The fundamental principle of this assay is the enzymatic hydrolysis of the amide bond between the arginine residue of the peptide and the p-nitroaniline molecule. When this bond is cleaved by a suitable protease, the pNA is released. ptfarm.pl In its bound state within the peptide, pNA is colorless. However, once liberated, free pNA imparts a yellow color to the solution. ptfarm.pldcu.ie

The concentration of the released p-nitroaniline can be quantified by measuring the absorbance of the solution at a specific wavelength, typically 405 nm. caymanchem.commdpi.comptfarm.pl The rate of the increase in absorbance at this wavelength is directly proportional to the rate of pNA release and, consequently, to the enzymatic activity under the given conditions. google.com

The general procedure for such an assay involves incubating the enzyme with the this compound substrate in a suitable buffer at a controlled temperature and pH. mdpi.comwjgnet.com The reaction can be monitored continuously in a spectrophotometer, or the reaction can be stopped at specific time points by adding a substance like acetic acid, and the final absorbance is measured. mdpi.com

For instance, in one study, the enzymatic activity of tryptase ε was evaluated by incubating the enzyme with BOC-L-Leu-Gly-L-Arg-pNA in a Tris-HCl buffer at pH 7.5. The optical density was then measured at 405 nm after a 10-minute incubation period. nih.gov In another application, the substrate was used to measure endotoxin (B1171834) levels. The assay involved incubating a sample with limulus amebocyte lysate (LAL), which is activated by endotoxins. The activated LAL then cleaves the BOC-L-Leu-Gly-L-Arg-PNA substrate, releasing pNA. The reaction is stopped with sodium nitrite, and the amount of released pNA is determined colorimetrically after a diazo-coupling reaction, with absorbance read at 545 nm. wjgnet.com

Applications in In Vitro Enzymatic Assays

This compound is utilized as a substrate for a variety of trypsin-like serine proteases in in vitro enzymatic assays. nih.govmedchemexpress.compeptanova.de Its specificity is primarily determined by the amino acid sequence, particularly the arginine residue at the P1 position, which is a common recognition site for these types of enzymes.

One of the primary applications of this substrate is in the detection and quantification of bacterial endotoxins. medchemexpress.comcaymanchem.comcymitquimica.comcreative-biolabs.com The Limulus Amebocyte Lysate (LAL) test, a highly sensitive assay for endotoxin detection, often employs chromogenic substrates like BOC-L-Leu-Gly-L-Arg-PNA. caymanchem.comwjgnet.com Endotoxins trigger a cascade of enzymatic reactions in the LAL, culminating in the activation of a protease that cleaves the chromogenic substrate, leading to the release of p-nitroaniline. caymanchem.com

Beyond endotoxin detection, this substrate has been used to characterize the enzymatic activity of various proteases. For example, it has been employed in studies of human tissue-type plasminogen activator (tPA), although it is noted to be cleaved with a lower catalytic efficiency compared to trypsin. semanticscholar.org It has also been used to assess the activity of tryptase ε, a serine protease found in human epithelium. nih.gov

The versatility of this compound is further demonstrated by its use in inhibitor screening assays. In such assays, the ability of a test compound to inhibit the enzymatic cleavage of the substrate is measured. A reduction in the rate of p-nitroaniline release in the presence of the test compound indicates inhibitory activity.

Below is a table summarizing various enzymes and systems where this compound has been used as a substrate in in vitro assays.

Enzyme/SystemApplicationResearch Findings
Tryptase ε Characterization of enzymatic activity. nih.govThe enzyme was shown to cleave the substrate, with the activity being measured by the release of p-nitroaniline at 405 nm. nih.gov
Limulus Amebocyte Lysate (LAL) Detection of bacterial endotoxins. caymanchem.comwjgnet.comThe substrate is cleaved by an endotoxin-activated enzyme in the lysate, providing a quantitative measure of endotoxin levels. caymanchem.comwjgnet.com
Tissue-type Plasminogen Activator (tPA) Substrate specificity studies. semanticscholar.orgtPA cleaves this substrate, but with a significantly lower catalytic efficiency (kcat/Km) compared to trypsin. semanticscholar.org

Mechanistic Studies of Enzyme Substrate Interactions Involving Boc L Leu Gly L Arg Pna.hcl

Elucidation of Enzyme Active Site Recognition and Subsite Interactions (P1, P2, P3)

The interaction between a protease and its substrate is a highly specific process governed by the geometry and chemical properties of the enzyme's active site. The active site is composed of several subsites (S), each accommodating a corresponding amino acid residue (P) of the substrate. For BOC-L-Leu-Gly-L-Arg-PNA.HCL, the key interactions occur at the S1, S2, and S3 subsites of the enzyme, corresponding to the P1 (Arginine), P2 (Glycine), and P3 (Leucine) residues of the substrate, respectively.

The P1 Arginine residue is the primary determinant of specificity for trypsin-like serine proteases. The deep S1 pocket of these enzymes typically contains a negatively charged aspartic acid residue (Asp189 in trypsin) at its base. acs.org This aspartate forms a strong salt bridge with the positively charged guanidinium (B1211019) group of the P1 arginine, anchoring the substrate in the correct orientation for catalysis. acs.orgjst.go.jp This electrostatic interaction is a major factor in substrate recognition. jst.go.jp

The P2 Glycine (B1666218) residue interacts with the S2 subsite of the enzyme. The small, achiral nature of glycine allows for conformational flexibility, which can be crucial for the proper positioning of the P1 and P3 residues in the active site. In some proteases, the S2 subsite is a relatively small and hydrophobic pocket. researchgate.net

The concerted binding of the P1, P2, and P3 residues into their respective S1, S2, and S3 subsites ensures the precise alignment of the scissile bond (the amide bond between Arg and pNA) with the catalytic machinery of the enzyme. For serine proteases, this involves the catalytic triad (B1167595), typically composed of serine, histidine, and aspartate residues. jst.go.jprsc.org

Table 1: Subsite Interactions of this compound with Trypsin-like Proteases

Substrate ResidueEnzyme SubsiteKey Interactions
P1 - ArginineS1 Electrostatic interaction between the positively charged guanidinium group and a negatively charged residue (e.g., Aspartate) at the base of the pocket.
P2 - GlycineS2 Provides conformational flexibility. May involve hydrophobic interactions depending on the specific enzyme.
P3 - Leucine (B10760876)S3 Hydrophobic interactions between the leucine side chain and a hydrophobic pocket on the enzyme.

Insights into Substrate Binding Orientations and Conformational Adaptations

The binding of this compound to a protease active site is not a simple lock-and-key mechanism. Both the substrate and the enzyme can undergo conformational changes to achieve an optimal fit, a phenomenon known as induced fit.

Upon initial binding, the substrate may adopt a number of possible orientations. However, only those that allow for favorable interactions across the P1, P2, and P3 residues will be stabilized. Molecular dynamics simulations have shown that the substrate can be flexible, and its final bound conformation is a result of a dynamic process of recognition and adaptation. jst.go.jp The flexibility of the peptide backbone and the rotational freedom of the amino acid side chains allow the substrate to mold itself into the active site.

The enzyme also exhibits flexibility. Loops surrounding the active site can move to accommodate the incoming substrate, and the side chains of active site residues can reorient to optimize interactions. jst.go.jp This mutual adaptation is critical for achieving the catalytically competent conformation of the enzyme-substrate complex. For instance, the binding of the substrate can induce a conformational change in the enzyme that brings the catalytic residues into the precise alignment required for catalysis.

Theoretical and Computational Modeling of Enzyme-Substrate Complexes

Computational methods, including molecular docking and molecular dynamics (MD) simulations, have become indispensable tools for studying enzyme-substrate interactions at an atomic level. These methods provide insights that are often difficult to obtain through experimental techniques alone.

Molecular Docking is used to predict the preferred binding orientation of the substrate within the enzyme's active site. researchgate.net By sampling a vast number of possible conformations and scoring them based on energetic favorability, docking algorithms can identify the most likely binding mode. These studies have confirmed the importance of the interactions described above, particularly the salt bridge in the S1 pocket and the hydrophobic interactions in the S3 pocket. researchgate.net

Molecular Dynamics (MD) Simulations provide a dynamic view of the enzyme-substrate complex over time. jst.go.jprsc.org Starting from a docked structure, MD simulations can reveal the flexibility of the complex, the stability of key interactions, and the conformational changes that occur during the binding process. For example, MD simulations can show how water molecules in the active site are displaced upon substrate binding and how the catalytic triad residues are positioned for the nucleophilic attack. jst.go.jp These simulations have also been instrumental in understanding the role of electrostatic interactions in guiding the substrate into the active site. jst.go.jp

Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a higher level of theory to study the chemical reaction of bond cleavage itself. rsc.orgacs.org In a QM/MM approach, the region of the system where the chemical reaction occurs (e.g., the scissile bond and the catalytic triad) is treated with quantum mechanics, while the rest of the protein and solvent are treated with classical molecular mechanics. This hybrid approach allows for the detailed investigation of the electronic rearrangements that occur during catalysis, providing insights into the reaction mechanism and the nature of the transition state. rsc.org

Table 2: Computational Methods in the Study of this compound Interactions

Computational MethodApplicationKey Insights
Molecular Docking Predicts the binding pose of the substrate in the enzyme active site.Identifies key interactions and preferred binding orientations. researchgate.net
Molecular Dynamics (MD) Simulations Simulates the dynamic behavior of the enzyme-substrate complex over time.Reveals conformational flexibility, stability of interactions, and induced fit mechanisms. jst.go.jp
Quantum Mechanics/Molecular Mechanics (QM/MM) Studies the chemical reaction of substrate cleavage.Elucidates the reaction mechanism, transition state, and electronic effects. rsc.orgacs.org

Advanced Research Applications and Methodological Enhancements Utilizing Boc L Leu Gly L Arg Pna.hcl

Development of Analytical Tools for Protease Detection and Quantification

The primary application of BOC-L-Leu-Gly-L-Arg-pNA.HCl is in the creation of robust analytical assays for detecting and quantifying protease activity. The core principle of these assays is the enzymatic release of p-nitroaniline (pNA), a chromogenic molecule that absorbs light at a specific wavelength. caymanchem.com When an active protease cleaves the bond between the arginine residue of the peptide and the pNA group, the released pNA generates a yellow color, which can be precisely measured by a spectrophotometer, typically at an absorbance of 405 nm. google.comtrjfas.org This direct relationship between color intensity and enzymatic activity allows for sensitive and continuous monitoring of the reaction.

A prominent example of its use is in the Limulus Amebocyte Lysate (LAL) test for the detection of bacterial endotoxins. In this system, endotoxins trigger a cascade of serine protease zymogens present in the horseshoe crab lysate. google.comgoogle.com The final activated enzyme in this cascade, known as the clotting enzyme, potently hydrolyzes BOC-L-Leu-Gly-L-Arg-pNA. google.com The rate of pNA release is therefore directly proportional to the amount of endotoxin (B1171834) present in a sample. google.comgoogle.com This method provides a quantitative, chromogenic alternative to traditional clot-based assays. google.com

These analytical tools are not limited to endotoxin detection and can be adapted to measure the activity of various other serine proteases, such as trypsin, kallikrein, plasmin, and thrombin, provided they recognize the Leu-Gly-Arg sequence. google.com

Table 1: Principle of Chromogenic Protease Assay

ComponentFunctionDetection Method
This compoundSubstrate for the target protease. Contains a specific peptide sequence (L-G-R) and a chromophore (pNA).Initially colorless in its bound state.
Target Protease (e.g., Clotting Enzyme, Trypsin)Enzyme that recognizes and cleaves the peptide sequence at the C-terminal side of the Arginine (Arg) residue.Activity is the variable being measured.
p-Nitroaniline (pNA)Chromophore released upon substrate cleavage.Produces a distinct yellow color that can be quantified by measuring absorbance at 405 nm. caymanchem.comgoogle.comtrjfas.org
Buffer SolutionMaintains optimal pH and ionic strength for enzymatic activity.Ensures stable and reproducible reaction conditions. google.com

Contribution to the Discovery and Characterization of Novel Proteases

This compound and similar chromogenic substrates are instrumental in the discovery and functional characterization of new or poorly understood proteases. When a novel protease is isolated, a key step in its characterization is determining its substrate specificity—the specific amino acid sequences it prefers to cleave.

Researchers employ panels of synthetic substrates with varying peptide sequences to profile the enzyme's activity. For example, in a study to characterize a 90-kDa protein isolated from scallop shells, its protease activity was confirmed and analyzed by testing its ability to cleave various peptidyl-pNA substrates. trjfas.org The rate of hydrolysis for each substrate helps to build a specificity profile for the new enzyme.

Similarly, in the characterization of the type II transmembrane serine protease TMPRSS2, which is involved in viral activation, researchers used a screen of 16 different chromogenic pNA substrates to map its specificity. portlandpress.com While it was known to cleave some fluorogenic substrates like Boc-Leu-Gly-Arg-AMC, the broader screen with pNA substrates provided more detailed information on its preferences, which is crucial for designing specific inhibitors. portlandpress.com This process allows scientists to:

Confirm the enzymatic class of a new protein (e.g., a trypsin-like serine protease).

Determine its preferred cleavage sites.

Quantify its kinetic parameters, such as the Michaelis-Menten constant (Km), by measuring reaction rates at different substrate concentrations. uantwerpen.be

Assess how its activity is affected by environmental factors like pH and temperature. trjfas.orgresearchgate.net

Table 2: Substrate Profiling for Protease Characterization

Protease ExampleSubstrate(s) Used in CharacterizationFindingReference
TMPRSS2Panel of 16 chromogenic pNA substrates and fluorogenic AMC substrates (e.g., Boc-Leu-Gly-Arg-AMC).Identified substrate specificity beyond general trypsin-like activity, enabling the design of specific inhibitors. portlandpress.com
Scallop Shell 90-kDa ProteinPanel of peptidyl-pNA and peptidyl-MCA substrates.Confirmed the protein had serine protease activity and was most active at an alkaline pH and 60°C. trjfas.org
CHO Cell ProteasesBroad spectrum chromogenic substrates for serine proteases.Identified and characterized multiple proteolytic activities present in the cell culture supernatant. researchgate.net
Jack Bean PeptidaseVarious synthetic substrates including Bz-Arg-pNA and Boc-Val-Leu-Lys-MCA.Characterized the enzyme as a unique peptidase with trypsin-like specificity that rapidly hydrolyzed Arg-X and Lys-X bonds. tandfonline.com

Utility in High-Throughput Screening for Modulators of Proteolytic Activity

The simple, robust, and automatable nature of assays using this compound makes it highly suitable for high-throughput screening (HTS). HTS is a drug discovery process where large libraries of chemical compounds are rapidly tested for their ability to modulate the activity of a biological target, such as a protease.

In a typical HTS setup for protease inhibitors, the assay is miniaturized into a multi-well plate format (e.g., 96, 384, or 1536 wells). uantwerpen.bersc.org Each well contains the target protease, the chromogenic substrate (this compound), and a different compound from the library. The rate of color development is monitored by an automated plate reader. rsc.org

Inhibitors will slow or stop the reaction, resulting in a low or absent colorimetric signal.

Activators would increase the reaction rate, leading to a stronger or faster-developing signal.

This method allows for the rapid testing of thousands of compounds in a short period. The quality and reliability of an HTS assay are often assessed by statistical parameters like the Z'-factor, which measures the signal-to-background ratio and variability of the assay. uantwerpen.be The consistent performance of chromogenic substrates like this compound contributes to achieving the high Z' values required for a successful HTS campaign. The findings from these screens can identify "hit" compounds that serve as starting points for the development of new therapeutic agents targeting specific proteases.

Table 3: High-Throughput Screening Workflow for Protease Inhibitors

StepActionPurpose
1. DispensingRobotic liquid handlers dispense the target protease, buffer, and individual test compounds into separate wells of a multi-well plate.To prepare thousands of parallel experiments.
2. IncubationThe protease and test compound are pre-incubated for a set period.To allow the potential inhibitor to bind to the enzyme. rsc.org
3. Reaction InitiationThis compound is added to all wells simultaneously to start the enzymatic reaction.To provide the substrate for the protease to act upon. rsc.org
4. DetectionAn automated plate reader measures the absorbance at 405 nm in each well over time.To quantify the rate of pNA release, which reflects protease activity. rsc.org
5. Data AnalysisThe reaction rates from each well are compared to control wells (no inhibitor). Wells with significantly reduced rates are identified as "hits".To identify compounds that successfully inhibit the target protease.

Q & A

Q. How should conflicting data on substrate inhibition constants (Ki) be analyzed?

  • Perform global fitting of kinetic data using software like GraphPad Prism or KinTek Explorer. Test for non-competitive vs. uncompetitive inhibition models and validate with isothermal titration calorimetry (ITC) to measure binding affinities .

Reproducibility & Reporting

Q. What documentation is critical for replicating assays involving this compound?

  • Report buffer compositions, enzyme sources (e.g., recombinant vs. purified), substrate lot numbers, and instrument settings (e.g., spectrophotometer bandwidth). Deposit raw data in repositories like Zenodo for peer validation .

Q. How can researchers ensure compliance with FAIR principles (Findable, Accessible, Interoperable, Reusable) for datasets?

  • Assign digital object identifiers (DOIs) to datasets and use standardized metadata templates (e.g., ISA-Tab). Share protocols on platforms like protocols.io , linking to primary literature .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.